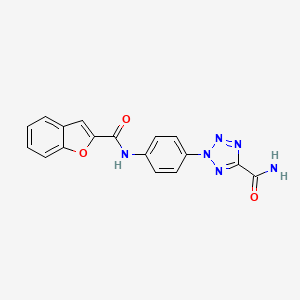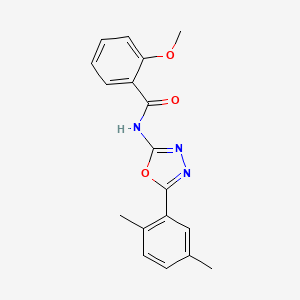
2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Applications De Recherche Scientifique
Synthesis Techniques
A variety of synthetic methodologies have been developed for compounds with benzofuran-2-carboxamide structures and related moieties. These methods often involve multistep synthesis procedures with specific reagents and conditions to yield the desired compounds. For instance, one study detailed the synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, emphasizing the intricacy of the synthesis process and the characterization of the target molecules through IR, 1HNMR, 13C-NMR, Mass, and elemental analysis (Talupur et al., 2021).
Antimicrobial Properties
Several studies have focused on the antimicrobial properties of benzofuran-2-carboxamide derivatives. For example, a series of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized and evaluated for their in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020). Another study produced novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3carboxamide derivatives and screened them for in-vitro antibacterial activity, comparing the results with standard Chloramphenicol (Idrees et al., 2019).
Biological Evaluation Beyond Antimicrobial Activity
In addition to antimicrobial studies, other biological evaluations have been conducted. For instance, specific benzofuran-2-carboxamide derivatives were synthesized and tested for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, showcasing a broader spectrum of potential biological effects (Lavanya et al., 2017).
Mécanisme D'action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
It has been suggested that benzofuran derivatives may have immune enhancing and anti-tumor properties in human lymphocytes and cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(1-benzofuran-2-carbonylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3/c18-15(24)16-20-22-23(21-16)12-7-5-11(6-8-12)19-17(25)14-9-10-3-1-2-4-13(10)26-14/h1-9H,(H2,18,24)(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRARNWCGKAKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one](/img/structure/B2630970.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-fluorobenzyl)ethanediamide](/img/structure/B2630972.png)


![(2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,3-dimethylphenyl)ethanamide](/img/structure/B2630979.png)

![1-[(3-chlorophenyl)methoxy]-N-(2-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2630984.png)
![N-(3,5-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630985.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2630986.png)


![3-(3-methylphenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2630989.png)
![3-{[(4-ethylphenyl)amino]methyl}-1-(4-fluorobenzyl)-7-methoxyquinolin-2(1H)-one](/img/structure/B2630990.png)
